4-(Bromomethyl)-2-methylthiazole
Overview
Description
4-(Bromomethyl)-2-methylthiazole is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The bromomethyl group attached to the thiazole ring makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-2-methylthiazole typically involves the bromomethylation of 2-methylthiazole. One common method includes the reaction of 2-methylthiazole with paraformaldehyde and hydrobromic acid in acetic acid. This reaction is efficient and minimizes the generation of toxic byproducts .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar bromomethylation reactions. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-2-methylthiazole undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive and can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium thiolate, and primary amines. Reactions are typically carried out in polar solvents like dimethyl sulfoxide or ethanol.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Nucleophilic Substitution: Products include 4-(methoxymethyl)-2-methylthiazole, 4-(thiomethyl)-2-methylthiazole, and 4-(aminomethyl)-2-methylthiazole.
Oxidation: Products include this compound sulfoxide and sulfone.
Reduction: The major product is 2-methylthiazole.
Scientific Research Applications
4-(Bromomethyl)-2-methylthiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives and other heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a precursor for biologically active molecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting microbial infections and cancer.
Industry: The compound is used in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-2-methylthiazole largely depends on its reactivity as an electrophile. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzymes or the modification of proteins. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds.
Comparison with Similar Compounds
Similar Compounds
- 4-(Chloromethyl)-2-methylthiazole
- 4-(Methoxymethyl)-2-methylthiazole
- 4-(Aminomethyl)-2-methylthiazole
Uniqueness
4-(Bromomethyl)-2-methylthiazole is unique due to its high electrophilicity, which makes it more reactive in nucleophilic substitution reactions compared to its chloromethyl and methoxymethyl analogs. This property is particularly useful in the synthesis of complex molecules and in applications requiring high reactivity.
Properties
IUPAC Name |
4-(bromomethyl)-2-methyl-1,3-thiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrNS/c1-4-7-5(2-6)3-8-4/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCPDMNGEYVWAAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20622607 | |
Record name | 4-(Bromomethyl)-2-methyl-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20622607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74704-39-5 | |
Record name | 4-(Bromomethyl)-2-methyl-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20622607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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